molecular formula C22H33Cl2N3O4S B14548484 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine CAS No. 61852-75-3

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine

Cat. No.: B14548484
CAS No.: 61852-75-3
M. Wt: 506.5 g/mol
InChI Key: FONATSFQSZKLHS-UYAOXDASSA-N
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Description

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group, making it a potent agent in various chemical reactions and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine involves multiple steps, starting with the protection of the amino group of 4-aminobenzoic acid through methyl esterification. The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is then derived by adding two 2-hydroxyethyl groups using ethylene oxide

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous purification steps to achieve high purity levels required for its applications in research and medicine.

Chemical Reactions Analysis

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethylene oxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms cross-links with DNA strands, preventing their replication and transcription. This leads to the inhibition of cell division and induces apoptosis in cancer cells . The compound targets specific molecular pathways, including the inhibition of histone deacetylases, which play a crucial role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of D-methionyl-D-valine. This combination enhances its selectivity and potency in targeting cancer cells, making it a promising candidate for further research and development.

Properties

CAS No.

61852-75-3

Molecular Formula

C22H33Cl2N3O4S

Molecular Weight

506.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(22(30)31)26-21(29)18(8-13-32-3)25-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,28)(H,26,29)(H,30,31)/t18-,20-/m1/s1

InChI Key

FONATSFQSZKLHS-UYAOXDASSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@@H](CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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